1-Bromo-2,3-difluoro-4-isopropoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2,3-difluoro-4-isopropoxybenzene is an organic compound with the molecular formula C₉H₉BrF₂O and a molecular weight of 251.068 g/mol . This compound is characterized by the presence of bromine, fluorine, and isopropoxy groups attached to a benzene ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
The synthesis of 1-Bromo-2,3-difluoro-4-isopropoxybenzene typically involves the bromination of 2,3-difluoro-4-isopropoxybenzene. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the substitution reaction. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at controlled temperatures to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process.
Chemical Reactions Analysis
1-Bromo-2,3-difluoro-4-isopropoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of substituted benzene derivatives.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the bromine atom to form difluoro-isopropoxybenzene derivatives.
Common reagents and conditions used in these reactions include bases like sodium hydroxide or potassium carbonate, solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or copper iodide. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-Bromo-2,3-difluoro-4-isopropoxybenzene has several scientific research applications, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals.
Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its unique structural properties.
Medicinal Chemistry: Researchers explore its potential as a building block for designing new drugs and therapeutic agents, particularly in the field of oncology and anti-inflammatory treatments.
Chemical Biology: The compound is utilized in studying biological pathways and mechanisms, especially those involving halogenated aromatic compounds
Mechanism of Action
The mechanism of action of 1-Bromo-2,3-difluoro-4-isopropoxybenzene largely depends on its chemical reactivity and the specific context in which it is used. In organic synthesis, the compound acts as an electrophile due to the presence of the bromine atom, facilitating nucleophilic substitution reactions. The fluorine atoms enhance the compound’s stability and reactivity by influencing the electron density on the benzene ring. The isopropoxy group can participate in various chemical transformations, further expanding the compound’s utility in synthetic chemistry .
Comparison with Similar Compounds
1-Bromo-2,3-difluoro-4-isopropoxybenzene can be compared with other similar compounds such as:
1-Bromo-4-fluoro-2-isopropoxybenzene: This compound has a similar structure but with one less fluorine atom, affecting its reactivity and applications.
4-Bromo-2,2-difluoro-1,3-benzodioxole:
1-Bromo-3,4-difluoro-2-isopropoxybenzene: This isomer has the bromine and fluorine atoms in different positions, leading to variations in its chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which offers distinct reactivity and versatility in various chemical reactions and applications.
Properties
IUPAC Name |
1-bromo-2,3-difluoro-4-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c1-5(2)13-7-4-3-6(10)8(11)9(7)12/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWISUSMHGTYZFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=C(C=C1)Br)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.